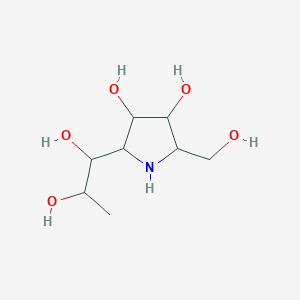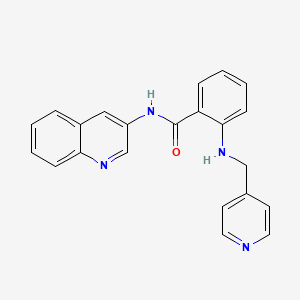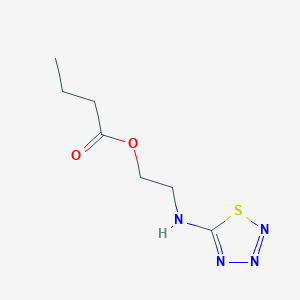![molecular formula C19H16N4O B15211585 Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl- CAS No. 787590-52-7](/img/structure/B15211585.png)
Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with tert-butyl isocyanide under iodine-catalyzed conditions . This method offers good yields and is efficient at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug screening .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, making it a candidate for Alzheimer’s disease research .
Medicine: The compound’s pharmacological properties, including anti-inflammatory and anticancer activities, make it a valuable candidate for drug development. It is being explored for its potential to treat various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and fluorescent dyes .
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]quinoxaline: Contains a quinoxaline ring fused to the imidazole ring.
Pyrazolo[1,5-a]quinoxaline: Features a pyrazole ring fused to a quinoxaline ring.
Uniqueness: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups
Eigenschaften
CAS-Nummer |
787590-52-7 |
|---|---|
Molekularformel |
C19H16N4O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-7-15(8-10-16)22-18-19-21-13-17(23(19)12-11-20-18)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,22) |
InChI-Schlüssel |
GUYKQROZHKFJHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC=CN3C2=NC=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)

![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)


![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)




![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)

